5-Aminobicyclo[3.1.1]heptan-1-ol
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Overview
Description
5-Aminobicyclo[3.1.1]heptan-1-ol is a bicyclic amine with the molecular formula C7H13NO and a molecular weight of 127.19 g/mol . This compound is characterized by its unique bicyclic structure, which includes an amine group and a hydroxyl group.
Preparation Methods
The synthesis of 5-Aminobicyclo[3.1.1]heptan-1-ol typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which may involve the use of oxidizing agents.
Chemical Reactions Analysis
5-Aminobicyclo[3.1.1]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures .
Scientific Research Applications
5-Aminobicyclo[3.1.1]heptan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Aminobicyclo[3.1.1]heptan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amine and hydroxyl groups play crucial roles in these interactions, facilitating binding and subsequent biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
5-Aminobicyclo[3.1.1]heptan-1-ol can be compared with other bicyclic amines, such as:
2-Aminobicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but differs in the position of the amine group.
3-Aminobicyclo[3.2.1]octane: Another bicyclic amine with a larger ring system, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of both amine and hydroxyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-aminobicyclo[3.1.1]heptan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-2-1-3-7(9,4-6)5-6/h9H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWODUPBUOJXQJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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